molecular formula C10H20N2O3 B7806646 N-[2-(2-Hydroxyethoxy)ethyl]piperidine-4-carboxamide

N-[2-(2-Hydroxyethoxy)ethyl]piperidine-4-carboxamide

Cat. No.: B7806646
M. Wt: 216.28 g/mol
InChI Key: GVSIYTUQBYRGRB-UHFFFAOYSA-N
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Description

N-[2-(2-Hydroxyethoxy)ethyl]piperidine-4-carboxamide (CAS 926228-46-8) is a piperidine-based chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . This compound serves as a key chemical building block and potential scaffold in medicinal chemistry, particularly in the development of novel multi-kinase inhibitors for cancer research . Piperidine derivatives are recognized as one of the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The structural motif of the N-(2-aminoethyl)piperidine-4-carboxamide scaffold has been explored for the development of compounds that simultaneously inhibit key kinase targets such as VEGFR-2, ERK-2, and Abl-1 . Such multi-target inhibitors are considered advantageous for cancer treatment, and derivatives based on this core structure have demonstrated promising in vitro anti-proliferative activity against human cancer cell lines, including liver cancer HepG2 and chronic myeloid leukemia K562 cells . The presence of the 2-(2-hydroxyethoxy)ethyl side chain contributes to the molecule's properties and is a feature found in other biologically active compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c13-6-8-15-7-5-12-10(14)9-1-3-11-4-2-9/h9,11,13H,1-8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSIYTUQBYRGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Amide Bond Formation

The most widely reported method for synthesizing piperidine-4-carboxamide derivatives involves carbodiimide-based coupling agents. As demonstrated in the synthesis of N-(1-ethyl-1-phenylpropyl)-1-(2-phenylethyl)piperidine-4-carboxamide, piperidine-4-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (WSC·HCl) and 1-hydroxybenzotriazole (HOBt). This approach facilitates condensation with 2-(2-hydroxyethoxy)ethylamine under mild conditions (20–25°C, dichloromethane), achieving yields exceeding 70%. Key advantages include minimal racemization and compatibility with acid-sensitive functional groups.

In a related study, Astellas Pharma Inc. utilized analogous conditions to couple piperidine-4-carboxylic acid with aromatic amines, achieving quantitative yields after Boc-deprotection. The protocol involves:

  • Hydrolysis of ethyl piperidine-4-carboxylate to the carboxylic acid.

  • Activation with WSC·HCl/HOBt in tetrahydrofuran (THF).

  • Reaction with the amine nucleophile at room temperature.

Acid Chloride Intermediate Route

While less common in recent literature due to harsher reaction conditions, the acid chloride route remains viable for large-scale synthesis. Piperidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acid chloride, which subsequently reacts with 2-(2-hydroxyethoxy)ethylamine. Although this method avoids coupling agents, it requires stringent moisture control and generates stoichiometric HCl, necessitating neutralization steps.

Reductive Amination and Alkylation Strategies

Alternative pathways involve introducing the hydroxyethoxyethyl moiety post-amide formation. For instance, patents describing 1-[2-(2-hydroxyethoxy)ethyl]piperazine synthesis suggest adapting halogen replacement and cyclization steps. In one approach:

  • Halogen Replacement : Diethanolamine reacts with sulfur oxychloride to form bis(2-chloroethyl)amine hydrochloride.

  • Acylation : Treatment with acetyl chloride yields N-bis(2-chloroethyl)acetamide.

  • Cyclization : Diglycolamine facilitates ring closure to form the target piperazine derivative (86% yield).

For this compound, analogous alkylation of piperidine-4-carboxamide with 2-(2-chloroethoxy)ethanol could be explored, though competing side reactions may require protective group strategies.

Optimization of Reaction Parameters

Solvent Systems and Temperature Control

Polar aprotic solvents like dichloromethane (DCM) and THF dominate carbodiimide-mediated couplings due to their ability to dissolve both carboxylic acids and amines while stabilizing reactive intermediates. Elevated temperatures (>40°C) are generally avoided to prevent epimerization, as evidenced by the 72% yield achieved at 25°C in the synthesis of N-(1-ethyl-1-phenylpropyl) derivatives.

Catalysts and Coupling Agents

Comparative studies highlight HOBt as superior to ethyl cyanoglyoxylate-2-oxime (Oxyma) in suppressing side reactions during WSC·HCl-mediated couplings. Additives like triethylamine (Et₃N) enhance reaction rates by scavenging HCl, though excess base may deactivate the coupling agent.

Purification and Isolation Techniques

Crystallization and Chromatography

Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane gradients (1:2 v/v). Recrystallization from methanol or ethanol further enhances purity (>95%), as demonstrated in the isolation of tert-butyl 4-{[3-(4-fluorophenyl)pentan-3-yl]carbamoyl}piperidine-1-carboxylate.

Vacuum Distillation

For industrial-scale production, vacuum distillation under reduced pressure (0.1–1 mmHg) effectively removes low-boiling impurities, achieving purities exceeding 99.5%. This method is particularly advantageous for thermally stable compounds, avoiding decomposition observed during prolonged column chromatography.

Analytical Characterization

Spectroscopic Validation

1H NMR analysis of piperidine-4-carboxamide derivatives reveals characteristic signals:

  • Piperidine H-4 proton: δ 3.85–4.10 ppm (multiplet, integrated to 1H).

  • Hydroxyethoxyethyl chain: δ 3.60–3.75 ppm (OCH₂CH₂O) and δ 4.70 ppm (OH, broad singlet).
    Mass spectrometry (MS) typically shows [M+H]+ ions at m/z 257–265, confirming molecular weight.

Comparative Evaluation of Synthetic Routes

MethodAdvantagesLimitationsYieldPurityReference
Carbodiimide couplingMild conditions, high selectivityCost of coupling agents70–85%>95%
Acid chloride routeNo coupling agents requiredHarsh conditions, HCl generation60–75%85–90%
Cyclization strategiesScalable, minimal byproductsRequires protective groups80–86%98%

Industrial Scalability Considerations

Patents from China emphasize cost-effective adaptations such as:

  • Reagent Recycling : Piperazine dihydrochloride is recovered and reused, reducing raw material costs by 40%.

  • Solvent Selection : Ethylene dichloride and methanol enable easy phase separation, simplifying workup.

  • Continuous Flow Systems : Potential for automating WSC·HCl-mediated couplings to reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Hydroxyethoxy)ethyl]piperidine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the hydroxyethoxyethyl group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-[2-(2-Hydroxyethoxy)ethyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-Hydroxyethoxy)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The piperidine-4-carboxamide scaffold is highly versatile, with modifications on the amide nitrogen significantly influencing biological activity and pharmacokinetics. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperidine-4-Carboxamide Derivatives
Compound Name Substituent on Amide Nitrogen Key Features Biological Activity/Application Source
N-[2-(2-Hydroxyethoxy)ethyl]piperidine-4-carboxamide 2-(2-Hydroxyethoxy)ethyl Hydrophilic (OH and ether groups) Hypothesized improved solubility Derived from analogs
N-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine-4-carboxamide 3,4-Dimethoxyphenethyl Lipophilic (methoxy groups) Not reported; potential CNS targeting
N-(2-(Pyridin-4-yl)ethyl)piperidine-4-carboxamide 2-(Pyridin-4-yl)ethyl Basic nitrogen (pyridine) Inhibitor of neurotropic alphavirus replication (IC₅₀ ~80% yield)
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide 4-Fluorobenzyl, 1-naphthylethyl Bulky aromatic (naphthyl), fluorinated SARS-CoV-2 inhibitor (moderate activity)
N-[2-(Dimethylamino)ethyl]piperidine-4-carboxamide 2-(Dimethylamino)ethyl Basic tertiary amine Not reported; potential CNS penetration
1-[2-(2-Hydroxyethoxy)-ethyl]-4-phenylpiperidine-4-carboxylic acid ethyl ester 2-(2-Hydroxyethoxy)ethyl (ester form) Esterified carboxylate (non-amidic) Fentanyl analog (regulated substance)

Physicochemical Properties

  • Hydrophilicity : The hydroxyethoxy group in the target compound enhances polarity (TPSA ~70–80 Ų), likely improving solubility compared to analogs with aromatic (e.g., naphthyl, TPSA ~50 Ų) or alkyl substituents .
  • Molecular Weight : Analogs range from ~387.86 g/mol (A939572, ) to 861.47 g/mol (CBA-B2, ). The target compound’s molecular weight is estimated to be ~300–350 g/mol, balancing solubility and membrane permeability.

Biological Activity

N-[2-(2-Hydroxyethoxy)ethyl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H19N3O3C_{12}H_{19}N_{3}O_{3}. The compound features a piperidine ring, which is known for its diverse biological activities. The hydroxyl and ethoxy groups contribute to its solubility and interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit activity through several mechanisms:

  • Inhibition of Kinases : Compounds in this class have been shown to inhibit various kinases, including VEGFR-2, ERK-2, and Abl-1. This multitarget approach can enhance efficacy in treating conditions like cancer by disrupting multiple signaling pathways simultaneously .
  • Antiviral Activity : Some derivatives demonstrate antiviral properties by targeting viral enzymes, suggesting potential applications in treating viral infections .

Anticancer Activity

A study evaluating the anticancer properties of related piperidine derivatives showed promising results:

CompoundCell LineIC50 (μM)Mechanism of Action
6bHepG211.3Induces apoptosis via kinase inhibition
6bK5624.5Inhibits multiple kinases

The compound 6b was particularly noted for its low toxicity against normal liver cells while maintaining significant anticancer activity against liver cancer cell lines .

Antiviral Activity

In vitro studies have indicated that certain N-heterocycles exhibit significant antiviral activity. For instance, compounds with structural similarities to this compound have shown effective inhibition against reverse transcriptase enzymes involved in viral replication, with IC50 values as low as 1.96 μM .

Case Studies

Case Study 1: HepG2 Cell Line
In a controlled study, the compound demonstrated an IC50 value of 11.3 μM against HepG2 cells, indicating a robust ability to induce apoptosis through the inhibition of key kinases involved in cell proliferation and survival.

Case Study 2: K562 Cell Line
Another derivative exhibited an even lower IC50 of 4.5 μM against K562 cells, which are known for their hyperactivity related to the same kinases targeted by the compound. This suggests a high level of specificity and potency in cancer treatment applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(2-Hydroxyethoxy)ethyl]piperidine-4-carboxamide, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Start with tert-butyl carbamate derivatives (e.g., tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate) as precursors. Use coupling reactions with piperidine-4-carboxylic acid derivatives under mild basic conditions (e.g., DCM with NaOH) .
  • Step 2 : Purify intermediates via column chromatography and confirm structures using LCMS (e.g., m/z 1011 [M+H]+) and HPLC (retention time: 1.01 minutes under SQD-FA05 conditions) .
  • Step 3 : Validate purity (>98%) using reverse-phase HPLC and compare with reference standards .

Q. How should researchers handle safety and storage protocols for this compound?

  • Methodology :

  • Handling : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid inhalation/contact with skin/eyes. In case of exposure, rinse eyes/skin with water for ≥15 minutes .
  • Storage : Seal containers under inert gas (N₂/Ar), store in dry, ventilated areas away from oxidizers, and monitor for moisture ingress .

Q. What biological screening strategies are applicable for assessing its potential therapeutic activity?

  • Methodology :

  • In vitro assays : Screen against viral proteases (e.g., SARS-CoV-2 Mpro) using fluorescence resonance energy transfer (FRET) assays. Compare with structurally related carboxamides (e.g., (R)-N-(4-fluorobenzyl)-1-(1-naphthylethyl)piperidine-4-carboxamide) .
  • Dose-response : Test concentrations from 1 nM–100 µM and calculate IC₅₀ values using nonlinear regression analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR or LCMS data during structural elucidation?

  • Methodology :

  • NMR : Assign proton environments using 2D techniques (COSY, HSQC). For example, distinguish piperidine ring protons (δ 1.5–2.8 ppm) from hydroxyethoxy sidechain signals (δ 3.4–3.8 ppm) .
  • LCMS discrepancies : If observed [M+H]+ differs from theoretical values, check for adducts (e.g., Na⁺/K⁺) or solvent clusters. Recalibrate using high-resolution MS (HRMS) .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Methodology :

  • Coupling reaction optimization : Replace DCM with polar aprotic solvents (e.g., DMF) to enhance solubility. Use coupling agents like HATU instead of EDCl for sterically hindered intermediates .
  • Workup : Extract impurities via liquid-liquid extraction (e.g., ethyl acetate/water) and monitor reaction progress using TLC (silica gel, UV detection) .

Q. How can impurities (e.g., des-ethyl or hydroxylated byproducts) be identified and quantified?

  • Methodology :

  • HPLC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate impurities. Compare with synthesized reference standards (e.g., N-des[2-(2-hydroxyethoxy)ethyl] derivatives) .
  • Quantitation : Apply area normalization or external calibration curves with detection limits ≤0.1% .

Q. What computational approaches predict its metabolic stability or toxicity?

  • Methodology :

  • ADMET prediction : Use tools like SwissADME or ADMETLab to estimate solubility (LogP), CYP450 inhibition, and hepatotoxicity. Cross-validate with in vitro microsomal assays (e.g., human liver microsomes) .
  • Docking studies : Model interactions with target proteins (e.g., viral proteases) using AutoDock Vina. Prioritize binding poses with ΔG ≤ -8 kcal/mol .

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